5-[Benzo(b)thiophen-2-yl]-2-cyanophenol
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Overview
Description
5-[Benzo(b)thiophen-2-yl]-2-cyanophenol is a heterocyclic compound that contains both a benzothiophene and a cyanophenol moiety Benzothiophenes are known for their broad biological properties and diversified applications in materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Pd(II)-catalyzed Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene . This reaction is carried out under moderate to good yields (up to 87%) and involves the use of palladium catalysts and appropriate ligands .
Industrial Production Methods
Industrial production of benzothiophene derivatives often involves large-scale coupling reactions and cyclization processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Specific details on the industrial production of 5-[Benzo(b)thiophen-2-yl]-2-cyanophenol are limited, but similar methodologies can be applied.
Chemical Reactions Analysis
Types of Reactions
5-[Benzo(b)thiophen-2-yl]-2-cyanophenol can undergo various chemical reactions, including:
Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The cyanophenol group can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
5-[Benzo(b)thiophen-2-yl]-2-cyanophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of organic semiconductors and materials science.
Mechanism of Action
The mechanism of action of 5-[Benzo(b)thiophen-2-yl]-2-cyanophenol involves its interaction with specific molecular targets. The benzothiophene moiety can interact with various enzymes and receptors, modulating their activity. The cyanophenol group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Raloxifene: A benzothiophene derivative used in the treatment of breast cancer.
Zileuton: Another benzothiophene derivative with anti-inflammatory properties.
Sertaconazole: A benzothiophene-based antifungal agent.
Uniqueness
5-[Benzo(b)thiophen-2-yl]-2-cyanophenol is unique due to the presence of both benzothiophene and cyanophenol groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(1-benzothiophen-2-yl)-2-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NOS/c16-9-12-6-5-11(7-13(12)17)15-8-10-3-1-2-4-14(10)18-15/h1-8,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUVYJKJDZMIOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC(=C(C=C3)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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